

# Benchmarking the Safety Profile of SHEN26 Against Other Oral Antivirals: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **SHEN26**

Cat. No.: **B14083366**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The rapid development of oral antiviral agents has been a critical component of the global response to the COVID-19 pandemic. As new therapeutic candidates emerge, a thorough and objective comparison of their safety profiles is paramount for informed clinical decision-making and future drug development. This guide provides a detailed comparative analysis of the safety profile of **SHEN26**, a novel oral RNA-dependent RNA polymerase (RdRp) inhibitor, against other prominent oral antivirals: Paxlovid (nirmatrelvir/ritonavir), Molnupiravir, and the oral remdesivir derivative VV116. This comparison is based on available preclinical and clinical trial data, with a focus on quantitative safety endpoints, experimental methodologies, and mechanisms of action.

## Quantitative Safety Data Comparison

The following tables summarize the reported adverse events from clinical trials for **SHEN26**, Paxlovid, Molnupiravir, and VV116, providing a quantitative basis for comparison.

Table 1: Comparison of Treatment-Emergent Adverse Events (TEAEs) in Phase II/III Clinical Trials

| Adverse Event Category         | SHEN26 (Phase II)[1][2]                        | Paxlovid (EPIC-HR Trial)[3]         | Molnupiravir (MOVE-OUT Trial) | VV116 (Phase 3 Trial)[4] | Placebo                           |
|--------------------------------|------------------------------------------------|-------------------------------------|-------------------------------|--------------------------|-----------------------------------|
| Any Adverse Event              | 200mg: 51/31 (164.5%)<br>400mg: 29/24 (120.8%) | 22.6%                               | 30.4%                         | 35.9%                    | 42.1% (for VV116 trial)           |
| Drug-Related Adverse Events    | 200mg: 21/31 (67.7%)<br>400mg: 14/24 (58.3%)   | Not specified                       | Not specified                 | Not specified            | 13/24 (54.2%)* (for SHEN26 trial) |
| Serious Adverse Events (SAEs)  | 200mg: 0%<br>400mg: 3/24 (12.5%)               | 1.6%                                | Not specified                 | 0%                       | 1/24 (4.2%) (for SHEN26 trial)    |
| Discontinuation due to AEs     | 0%                                             | 2%                                  | Not specified                 | Not specified            | Not specified                     |
| Most Common AEs ( $\geq 1\%$ ) | Not specified                                  | Dysgeusia (4.6%)<br>Diarrhea (3.0%) | Not specified                 | Not specified            | Not specified                     |

\*Note: The reported number of TEAEs for **SHEN26** appears to be greater than the number of patients, suggesting multiple events per patient were recorded. The percentages are calculated based on the number of events relative to the number of patients.[1][2] \*\*Note: The SAEs in the **SHEN26** 400mg group and placebo group were deemed not to be drug-related by the investigators.[1][2]

## Experimental Protocols

A comprehensive safety evaluation of an antiviral drug involves a battery of preclinical and clinical assessments. Below are the methodologies for key experiments cited in the safety evaluation of these oral antivirals.

## Preclinical Safety and Toxicology Studies

### 1. Genotoxicity and Carcinogenicity Assays (as applied to Molnupiravir):[\[5\]](#)[\[6\]](#)

- In Vitro Mutagenicity:
  - Bacterial Reverse Mutation Assay (Ames Test): To assess the potential of the drug to induce gene mutations in bacteria.
  - Mammalian Cell Gene Mutation Assay (e.g., HPRT assay): To evaluate the mutagenic potential in mammalian cells.
- In Vivo Mutagenicity:
  - Pig-a Gene Mutation Assay: An in vivo assay to measure the frequency of somatic cell mutations.
  - Big Blue® Transgenic Rodent (TGR) Mutation Assay: A comprehensive in vivo assay to assess mutations in various tissues of transgenic rodents.
- In Vitro and In Vivo Chromosome Damage Assays:
  - In Vitro Micronucleus Assay: To detect chromosomal damage in cultured mammalian cells.
  - In Vivo Micronucleus Test: To assess chromosome damage in the bone marrow of treated animals.
- Carcinogenicity Study:
  - rasH2-Tg Mouse Carcinogenicity Study: A short-term carcinogenicity study in a transgenic mouse model to evaluate the tumorigenic potential of the drug.

### 2. In Vivo Safety Pharmacology and Repeat-Dose Toxicity Studies (as applied to Nirmatrelvir): [\[7\]](#)[\[8\]](#)

- Safety Pharmacology:

- Cardiovascular Assessment: Evaluation of cardiovascular parameters (e.g., blood pressure, heart rate, ECG) in telemetered monkeys following drug administration.
- Central Nervous System (CNS) Assessment: A functional observational battery (FOB) in rats to assess neurobehavioral effects.
- Respiratory Assessment: Measurement of respiratory rate and function in rats.
- Repeat-Dose Toxicity Studies:
  - Study Design: Daily oral administration of the drug to two species (e.g., rats and monkeys) for a specified duration (e.g., 14 or 28 days).
  - Endpoints: Clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry, coagulation), and histopathological examination of tissues.

## Clinical Safety Assessment

Phase I, II, and III Clinical Trials (General Protocol):[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[9\]](#)

- Study Design: Randomized, double-blind, placebo-controlled trials.
- Patient Population: Healthy volunteers (Phase I) or patients with the target disease (e.g., mild-to-moderate COVID-19) (Phase II/III).
- Safety Monitoring:
  - Adverse Event (AE) Monitoring: Systematic collection and recording of all AEs, including their severity, duration, and relationship to the study drug. AEs are graded according to a standardized system (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
  - Laboratory Tests: Regular monitoring of hematology, clinical chemistry (including liver and kidney function tests), and urinalysis.
  - Vital Signs and ECGs: Regular monitoring of vital signs and electrocardiograms to detect any cardiovascular effects.
  - Physical Examinations: Comprehensive physical examinations at specified intervals.

## Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for predicting potential on-target and off-target toxicities.

### SHEN26 and VV116 (Oral Remdesivir derivative): RNA-dependent RNA Polymerase (RdRp) Inhibition

**SHEN26** and VV116 are nucleoside analogues that act as prodrugs.[\[4\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) After oral administration, they are metabolized to their active triphosphate form. This active metabolite mimics a natural nucleotide and is incorporated into the nascent viral RNA chain by the viral RdRp. This incorporation leads to premature chain termination, thereby inhibiting viral replication.



[Click to download full resolution via product page](#)

Mechanism of RdRp Inhibition by **SHEN26**/VV116.

### Paxlovid (Nirmatrelvir/Ritonavir): 3CL Protease Inhibition

Nirmatrelvir, the active component of Paxlovid, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[\[15\]](#)[\[16\]](#) This protease is essential for cleaving the viral polyproteins into functional proteins required for viral replication. By blocking Mpro, nirmatrelvir prevents the formation of these essential viral proteins, thereby halting replication. Ritonavir is co-

administered to inhibit the metabolism of nirmatrelvir, thus increasing its concentration and duration of action.



[Click to download full resolution via product page](#)

Mechanism of 3CL Protease Inhibition by Nirmatrelvir.

## Molnupiravir: Lethal Mutagenesis

Molnupiravir is a prodrug that is metabolized to a ribonucleoside analog.<sup>[17]</sup> This analog can be incorporated into the viral RNA by the RdRp. The incorporated analog can then exist in two forms (tautomers), one of which pairs with guanine and the other with adenine. This leads to an accumulation of mutations in the viral genome during subsequent rounds of replication, a process known as "error catastrophe," which ultimately results in non-viable virus particles.<sup>[17]</sup>



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COVID-19 | Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedicine.com [springermedicine.com]
- 3. brainkart.com [brainkart.com]
- 4. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive genotoxicity and carcinogenicity assessment of molnupiravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-CoV-2 Antiviral Therapeutic, Paxlovid™ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedizin.de [springermedizin.de]
- 10. Safety, tolerability, and pharmacokinetics of the novel RdRp inhibitor SHEN26 against SARS-CoV-2: a randomized, placebo-controlled, double-blind Phase I study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Remdesivir Derivative VV116 Is a Potential Broad-Spectrum Inhibitor of Both Human and Animal Coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]
- 15. Preclinical discovery and development of nirmatrelvir/ritonavir combinational therapy for the treatment of COVID-19 and the lessons learned from SARS-COV-2 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical discovery and development of nirmatrelvir/ritonavir combinational therapy for the treatment of COVID-19 and the lessons learned from SARS-COV-2 variants | Semantic Scholar [semanticscholar.org]
- 17. Molnupiravir: A lethal mutagenic drug against rapidly mutating severe acute respiratory syndrome coronavirus 2—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking the Safety Profile of SHEN26 Against Other Oral Antivirals: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14083366#benchmarking-the-safety-profile-of-shen26-against-other-oral-antivirals>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)